Cas no 832740-01-9 (3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)

3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(2-Chloro-5-methyl-phenoxymethyl)-benzoic acid hydrazide
- 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide
- STK312922
- 3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide
- EN300-228823
- CS-0281110
- BBL039053
- 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid hydrazide
- AKOS000305308
- 3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide
- 3-(2-CHLORO-5-METHYLPHENOXYMETHYL)BENZOHYDRAZIDE
- 832740-01-9
- DTXSID301191019
-
- MDL: MFCD03423106
- インチ: InChI=1S/C15H15ClN2O2/c1-10-5-6-13(16)14(7-10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
- InChIKey: LQYZQLKSRIQDRA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 290.0822054Da
- どういたいしつりょう: 290.0822054Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 64.4Ų
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-50mg |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 50mg |
¥1612.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-5g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 5g |
¥17381.00 | 2024-07-28 | |
Enamine | EN300-228823-0.05g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-1g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 1g |
¥6451.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-2.5g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 2.5g |
¥12670.00 | 2024-07-28 | |
abcr | AB498671-1 g |
3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 1g |
€231.60 | 2022-03-24 | ||
Enamine | EN300-228823-0.5g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
Enamine | EN300-228823-10g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 10g |
$1101.0 | 2023-09-15 | ||
Enamine | EN300-228823-10.0g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-500mg |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 500mg |
¥3775.00 | 2024-07-28 |
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
3-(2-chloro-5-methylphenoxy)methylbenzohydrazideに関する追加情報
Introduction to 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide (CAS No. 832740-01-9)
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique chemical structure and its CAS number 832740-01-9, represents a critical intermediate in the synthesis of various pharmacologically active molecules. The presence of both chloro and methyl substituents on the aromatic ring, coupled with the benzohydrazide moiety, makes this molecule a versatile building block for medicinal chemists.
The< strong>benzohydrazide functional group is particularly noteworthy due to its reactivity and its role in forming hydrazones, which are pivotal in drug development. The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases. These derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The< strong>2-chloro-5-methylphenoxy group adds an additional layer of complexity to the molecule, influencing both its electronic properties and its potential interactions with biological targets. The chlorine atom is an electron-withdrawing group, which can modulate the reactivity of the aromatic ring, while the methyl group provides steric hindrance and can affect the molecule's solubility and binding affinity. These structural features make 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide a valuable candidate for further derivatization and exploration.
In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds that exhibit significant pharmacological activity. The< strong>phenoxy moiety, present in this compound, is a common feature in many bioactive molecules. Its ability to form hydrogen bonds and its stability under various conditions make it an attractive scaffold for drug design. Furthermore, the combination of the phenoxy group with the benzohydrazide moiety suggests potential applications in the development of new therapeutic agents.
The synthesis of 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide involves a multi-step process that requires careful optimization to ensure high yield and purity. The initial step typically involves the reaction of 2-chloro-5-methylphenol with formamide or another suitable hydrazine source to form the benzohydrazide derivative. Subsequent functionalization steps may include protecting group strategies to prevent unwanted side reactions.
The compound's< strong>CAS number 832740-01-9 serves as a unique identifier, facilitating its tracking in scientific literature and commercial databases. This standardized nomenclature is essential for researchers who need to reference or purchase this compound accurately. The CAS registry number ensures that all stakeholders are working with the same chemical entity, reducing the likelihood of errors in research or industrial applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies can be performed using software packages such as AutoDock or Schrödinger Suite to evaluate how this compound might interact with target proteins or enzymes. These virtual screening methods have become indispensable tools in modern drug discovery pipelines.
The< strong>pharmacological potential of 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide has not been fully explored but is an area of active investigation. Researchers are particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, derivatives of this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory processes.
In addition to its potential as a standalone therapeutic agent, 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide could serve as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility makes it an attractive candidate for library synthesis efforts aimed at identifying novel bioactive compounds.
The< strong>CAS number 832740-01-9 also plays a crucial role in regulatory compliance and safety assessments. Regulatory agencies require accurate identification of chemical substances to ensure proper handling, storage, and disposal procedures are followed. By referencing this CAS number, researchers can access safety data sheets (SDS) that provide essential information about potential hazards and recommended precautions.
The role of computational tools in predicting toxicological profiles cannot be overstated. Advanced algorithms can analyze the structure of compounds like 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide to identify potential toxicity concerns early in the drug development process. This proactive approach helps minimize risks associated with new chemical entities by highlighting problematic features before they progress to clinical trials.
The< strong>pharmacokinetic properties of this compound are also under investigation as part of broader efforts to optimize drug delivery systems. Factors such as solubility, stability, and metabolic degradation pathways significantly influence a drug's efficacy and safety profile. By understanding these properties through both experimental studies and computational modeling, researchers can develop formulations that enhance bioavailability and reduce side effects.
In conclusion, 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide (CAS No.< strong>832740-01-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents with significant biological activity. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in advancing our understanding of medicinal chemistry and drug discovery.
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